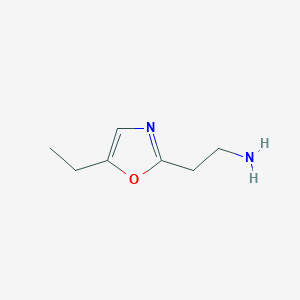![molecular formula C13H12ClNO2 B8659640 5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride](/img/structure/B8659640.png)
5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride is an organic compound with significant importance in various fields of chemistry and biology This compound is characterized by the presence of an amino group and a phenyl group attached to a benzoic acid moiety, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride typically involves the following steps:
Nitration: The starting material, 2-phenylbenzoic acid, undergoes nitration to introduce a nitro group at the para position relative to the carboxylic acid group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Hydrochloride Formation: The resulting 4-amino-2-phenylbenzoic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the phenyl group.
2-Phenylbenzoic acid: Lacks the amino group.
4-Amino-2-methylbenzoic acid: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride is unique due to the presence of both an amino group and a phenyl group on the benzoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C13H12ClNO2 |
|---|---|
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
4-amino-2-phenylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO2.ClH/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9;/h1-8H,14H2,(H,15,16);1H |
Clé InChI |
PGLJKASKSVWEEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)O.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylic acid](/img/structure/B8659635.png)




